molecular formula C12H22 B11720309 Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-

Cat. No.: B11720309
M. Wt: 166.30 g/mol
InChI Key: YVYZPZVSJOWLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexane, where a tert-butyl group and an ethenyl group are attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with cyclohexane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- can be achieved through a continuous flow process. This involves the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or ethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- can be oxidized to form tert-butylcyclohexanol or tert-butylcyclohexanone.

    Reduction: The reduction of the ethenyl group yields Cyclohexane, 1-(1,1-dimethylethyl)-4-ethyl-.

    Substitution: Halogenated derivatives such as 1-(1,1-dimethylethyl)-4-bromocyclohexane can be formed.

Scientific Research Applications

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include electrophilic addition and substitution reactions, which are facilitated by the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, tert-butyl-: Similar in structure but lacks the ethenyl group.

    Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of an ethenyl group.

    Cyclohexane, 1-(1,1-dimethylethyl)-4-ethyl-: Formed by the reduction of the ethenyl group.

Uniqueness

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- is unique due to the presence of both tert-butyl and ethenyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

1-tert-butyl-4-ethenylcyclohexane

InChI

InChI=1S/C12H22/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5,10-11H,1,6-9H2,2-4H3

InChI Key

YVYZPZVSJOWLTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.